molecular formula C12H20O B12554200 3-Methylundec-2-en-4-yn-1-ol CAS No. 148802-07-7

3-Methylundec-2-en-4-yn-1-ol

Cat. No.: B12554200
CAS No.: 148802-07-7
M. Wt: 180.29 g/mol
InChI Key: SSDZOUOVRCAYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylundec-2-en-4-yn-1-ol is an organic compound with the molecular formula C12H20O It is a member of the enynol family, characterized by the presence of both an alkene and an alkyne group in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylundec-2-en-4-yn-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where an alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired enynol. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylundec-2-en-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-Methylundec-2-en-4-yn-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the production of specialty chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Methylundec-2-en-4-yn-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s alkyne and alkene groups may also participate in various chemical reactions within biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-2-en-4-yn-1-ol: A smaller enynol with similar reactivity but different physical properties.

    10-Methylundec-2-en-4-olide: A lactone with a similar carbon backbone but different functional groups.

Uniqueness

3-Methylundec-2-en-4-yn-1-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

148802-07-7

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-methylundec-2-en-4-yn-1-ol

InChI

InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h10,13H,3-7,11H2,1-2H3

InChI Key

SSDZOUOVRCAYIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=CCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.